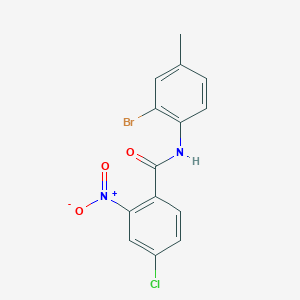![molecular formula C24H26N2O2 B3522675 2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE](/img/structure/B3522675.png)
2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE
Vue d'ensemble
Description
2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE is a complex organic compound that features a unique structure combining an indole nucleus with a tetrahydroquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a tetrahydroquinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline and indole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and ethanol (C₂H₅OH).
Major Products Formed
The major products formed from these reactions include various substituted indole and quinoline derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Quinoline Derivatives: Compounds such as quinine and chloroquine have structural similarities and are known for their antimalarial properties.
Uniqueness
What sets 2,2-DIMETHYL-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}PROPAN-1-ONE apart is its combined indole and tetrahydroquinoline structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in research and industry .
Propriétés
IUPAC Name |
1-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indol-3-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-24(2,3)23(28)19-15-25(21-13-7-5-11-18(19)21)16-22(27)26-14-8-10-17-9-4-6-12-20(17)26/h4-7,9,11-13,15H,8,10,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVYCLHFJRVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(4-nitrophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3522593.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-ethylphenyl)benzamide](/img/structure/B3522614.png)
![(2E)-N-[4-(dipropylsulfamoyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B3522615.png)
![4-tert-butyl-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B3522621.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B3522623.png)
![N-methyl-N'-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B3522634.png)
![N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiophene-2-carboxamide](/img/structure/B3522635.png)
![3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3522638.png)
![1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B3522643.png)
![3-BENZOYL-1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOLE](/img/structure/B3522648.png)

![N-(2,5-dimethoxyphenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3522664.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B3522673.png)
![N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3522682.png)
